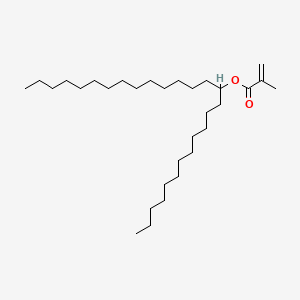
2,2'-Methylenebis(3-chlorotoluene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(3-chlorotoluene) is an organic compound with the molecular formula C15H14Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 3-position of the benzene rings, and the two benzene rings are connected by a methylene bridge. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-chlorotoluene) typically involves the reaction of 3-chlorotoluene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group from formaldehyde bridges the two 3-chlorotoluene molecules.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-chlorotoluene) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(3-chlorotoluene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding toluene derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Toluene derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(3-chlorotoluene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(3-chlorotoluene) involves its interaction with various molecular targets. The chlorine atoms and the methylene bridge play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
2,2’-Methylenebis(3-chlorotoluene) can be compared with other similar compounds such as:
Chlorotoluene: A simpler derivative with only one chlorine atom.
Dichlorotoluene: Compounds with two chlorine atoms but without the methylene bridge.
Methylenebis(toluene): Compounds with a methylene bridge but without chlorine substitution.
The uniqueness of 2,2’-Methylenebis(3-chlorotoluene) lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
84604-92-2 |
|---|---|
Fórmula molecular |
C15H14Cl2 |
Peso molecular |
265.2 g/mol |
Nombre IUPAC |
1-chloro-2-[(2-chloro-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-5-3-7-14(16)12(10)9-13-11(2)6-4-8-15(13)17/h3-8H,9H2,1-2H3 |
Clave InChI |
IPCSHCYNSPEQJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)CC2=C(C=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





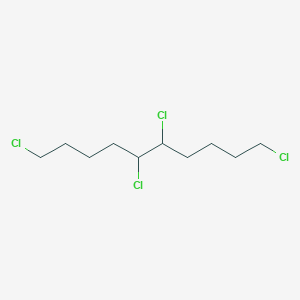
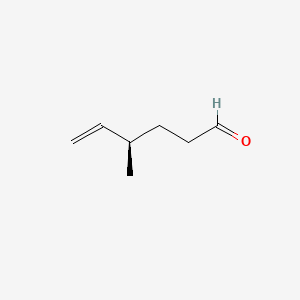


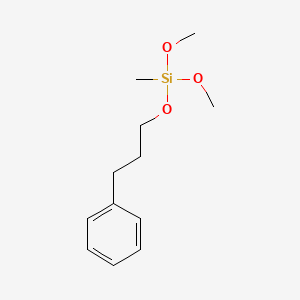
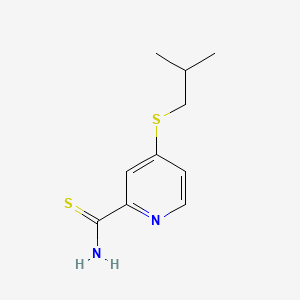

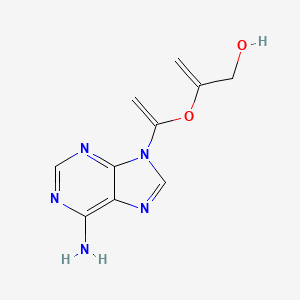
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)

